BenchChemオンラインストアへようこそ!

3,6-Difluoro-2-methylbenzamide

Physicochemical property comparison Lipophilicity Drug-likeness

3,6-Difluoro-2-methylbenzamide is a fluorinated benzamide derivative belonging to the class of difluoro-methylbenzamide regioisomers, all sharing the molecular formula C8H7F2NO and molecular weight 171.14 g·mol⁻¹. The compound features a distinctive 3,6-difluoro substitution pattern combined with a 2-methyl group on the benzamide core, creating a specific electronic and steric environment that differentiates it from its 3,4-difluoro, 3,5-difluoro, and 4,5-difluoro isomers.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 1804882-84-5
Cat. No. B1412988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methylbenzamide
CAS1804882-84-5
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)N)F)F
InChIInChI=1S/C8H7F2NO/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyDMUJAAGXOBEMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoro-2-methylbenzamide (CAS 1804882-84-5): A Precision Fluorinated Benzamide Building Block for Drug Discovery and Chemical Biology


3,6-Difluoro-2-methylbenzamide is a fluorinated benzamide derivative belonging to the class of difluoro-methylbenzamide regioisomers, all sharing the molecular formula C8H7F2NO and molecular weight 171.14 g·mol⁻¹ [1]. The compound features a distinctive 3,6-difluoro substitution pattern combined with a 2-methyl group on the benzamide core, creating a specific electronic and steric environment that differentiates it from its 3,4-difluoro, 3,5-difluoro, and 4,5-difluoro isomers. Its primary reported research application is as a synthetic building block for exploring novel inhibitors of the bacterial cell division protein FtsZ and other bioactive molecules, where the fluorine atoms are leveraged to fine-tune metabolic stability, binding affinity, and physicochemical characteristics . The compound is supplied by multiple vendors at research-grade purity (typically ≥95%) for use in medicinal chemistry and antibacterial discovery programs.

Why 3,6-Difluoro-2-methylbenzamide Cannot Be Interchanged with Other Difluoro-Methylbenzamide Isomers


Regioisomeric difluoro-methylbenzamides are not functionally interchangeable despite sharing an identical molecular formula. The position of fluorine substituents on the aromatic ring fundamentally alters the compound's electronic distribution, conformational preferences, hydrogen-bonding capacity, and lipophilicity—all of which directly impact target binding, metabolic stability, and synthetic utility [1]. A structural systematic study of a 3×3 isomer grid of fluoro-N-(pyridyl)benzamides demonstrated that even a single shift in fluorine position produces measurable differences in melting point behaviour, crystal packing, and intermolecular interactions [2]. For 3,6-difluoro-2-methylbenzamide specifically, the para-relationship between the 3-fluoro and 6-fluoro substituents creates a unique dipole alignment relative to the carboxamide group, which is absent in the 3,4-difluoro (ortho-fluoro interaction) and 3,5-difluoro (meta-relationship) isomers. This substitution pattern has been specifically highlighted in the context of FtsZ-targeting antibacterial agents, where the 2,6-difluoro motif (which shares the 6-fluoro position with the target compound) induces a non-planar bioactive conformation that better fits the allosteric binding pocket . Substituting a different regioisomer without confirmatory testing risks altering potency, selectivity, and physicochemical properties in unpredictable ways.

Quantitative Differentiation Evidence for 3,6-Difluoro-2-methylbenzamide versus Closest Regioisomeric Analogs


Computed Lipophilicity (XLogP3): 3,6-Difluoro Substitution Provides Intermediate logP Among Difluoro-2-methylbenzamide Isomers

The computed partition coefficient (XLogP3-AA) for 3,6-difluoro-2-methylbenzamide is 1.4, placing it at an intermediate lipophilicity within the difluoro-2-methylbenzamide isomer series. The 3,5-difluoro isomer exhibits a lower XLogP3 of 1.3 [1], consistent with the more symmetrical fluorine distribution reducing the net dipole contribution to partitioning. In contrast, the 3,4-difluoro isomer is predicted to have a higher logP (approximately 1.5–1.6 based on additive fragment contributions from adjacent fluorine atoms), as ortho-fluoro interactions can reduce solvent exposure of polar groups. An intermediate logP of 1.4 positions 3,6-difluoro-2-methylbenzamide favorably for oral bioavailability according to Lipinski's rule-of-five guidelines (optimal logP range 0–3), while offering a slight lipophilicity advantage over the 3,5-isomer for membrane permeation in Gram-negative bacterial targets.

Physicochemical property comparison Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA): 3,6-Difluoro-2-methylbenzamide Maintains Identical TPSA to Isomers but Differentiated Electrostatic Potential

All difluoro-2-methylbenzamide regioisomers share the identical TPSA of 43.1 Ų [1], as this descriptor depends only on atom and bond types, not on substitution position. However, the spatial distribution of electrostatic potential differs substantially between isomers. In 3,6-difluoro-2-methylbenzamide, the fluorines occupy positions 3 and 6, creating a distinct dipole vector compared to the 3,5-isomer where both fluorines are meta to each other. This electronic differentiation affects non-covalent interactions with biological targets—specifically π-stacking, halogen bonding, and hydrogen-bond acceptor capacity—without altering the gross TPSA. This means that while all isomers would pass the same TPSA-based permeability filters (e.g., Veber rule threshold of 140 Ų), their actual binding interactions with specific protein pockets may differ qualitatively due to electrostatic complementarity [2].

Polar surface area Membrane permeability Electrostatic potential

FtsZ-Targeting Antibacterial Pharmacophore: 3,6-Difluoro Motif Aligns with the 2,6-Difluorobenzamide Allosteric Binding Conformation

The 2,6-difluorobenzamide motif has been identified as a key pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ, a validated target for novel antibacterial agents effective against methicillin-resistant Staphylococcus aureus (MRSA) . The 3,6-difluoro-2-methylbenzamide scaffold retains a fluorine at the 6-position, which is critical for inducing the non-planar conformation required to fit the FtsZ allosteric pocket and engage hydrophobic residues Val203, Val207, and Asn263. The 2-methyl group, while not present in the parent 2,6-difluorobenzamide pharmacophore, provides a steric handle for further synthetic elaboration. This contrasts with the 3,4-difluoro and 4,5-difluoro isomers, which lack the 6-fluoro substituent altogether and are therefore structurally incapable of adopting the bioactive conformation associated with FtsZ binding . Recent studies on difluorobenzamide derivatives demonstrated that compounds with the 2,6-difluoro (or equivalent 6-fluoro) substitution pattern exhibit antimicrobial activity against MRSA and the ability to reverse oxacillin resistance at sub-MIC concentrations, effects that are not generalizable to other fluorine substitution patterns [1].

FtsZ inhibitor Antibacterial Allosteric binding MRSA

Carbonic Anhydrase Inhibition Profile: 3,6-Difluoro-2-methylbenzamide Displays Nanomolar Potency Against CA VII and Isoform Selectivity

Data curated in BindingDB and ChEMBL indicate that 3,6-difluoro-2-methylbenzamide (CHEMBL3613775) inhibits human carbonic anhydrase isoforms with Ki values of 2.40 nM (CA VII), 11 nM (CA II), and 58 nM (CA XIV) in a stopped-flow CO₂ hydration assay [1]. The CA VII/CA II selectivity ratio of approximately 4.6-fold and CA VII/CA XIV selectivity of 24-fold suggest a measurable selectivity window favoring the CNS-expressed CA VII isoform. This profile contrasts with the broader benzamide class, where many analogs show preferential inhibition of CA II over CA VII. The 3,6-difluoro-2-methyl substitution pattern may contribute to this selectivity shift, as fluorine position on the benzamide ring influences hydrogen-bonding interactions with isoform-specific residues in the active site [2]. However, equivalent data for the comparator isomers (3,4-difluoro, 3,5-difluoro, and 4,5-difluoro-2-methylbenzamide) are not reported in BindingDB or ChEMBL, preventing a direct quantitative comparison at this time.

Carbonic anhydrase inhibition CA VII selectivity Enzyme assay

Priority Application Scenarios for 3,6-Difluoro-2-methylbenzamide Based on Verified Differentiation Evidence


FtsZ-Targeted Antibacterial SAR Campaigns Requiring the 6-Fluoro Pharmacophore

Medicinal chemistry teams developing allosteric FtsZ inhibitors for MRSA and other Gram-positive pathogens should prioritize 3,6-difluoro-2-methylbenzamide as a core scaffold. The compound's 6-fluoro substituent is structurally aligned with the 2,6-difluorobenzamide pharmacophore that induces the non-planar conformation required for FtsZ allosteric pocket binding [1]. The 2-methyl group provides a vector for further synthetic diversification (e.g., Suzuki coupling, amidation) without occupying the carboxamide, which is essential for hydrogen bonding to the protein backbone. Procuring this specific isomer rather than the 3,5- or 3,4-difluoro analogs ensures retention of the 6-fluoro element critical for the bioactive conformation.

Carbonic Anhydrase VII-Selective Probe Development for CNS Disorders

Neuroscience discovery programs targeting carbonic anhydrase VII for seizure disorders, neuropathic pain, or anxiety can utilize 3,6-difluoro-2-methylbenzamide as a starting scaffold based on its measured CA VII Ki of 2.4 nM and 4.6-fold selectivity over CA II [2]. The selectivity profile favoring the CNS-expressed isoform is atypical for the benzamide class and warrants further investigation of the 3,6-difluoro substitution pattern as a selectivity-determining motif. Researchers should verify the reported activity independently and extend SAR to the analog series before committing to procurement at scale.

Physicochemical Property Optimization in Lead Series with Intermediate logP Requirements

Drug discovery programs that have identified a need for fluorinated benzamide building blocks with logP in the 1.0–2.0 range should consider 3,6-difluoro-2-methylbenzamide (XLogP3 = 1.4) [3]. This value is higher than the 3,5-isomer (XLogP3 = 1.3) but lower than the predicted value for the 3,4-isomer (∼1.5–1.6), positioning the 3,6-isomer as a moderate-lipophilicity option. For CNS-targeted programs where excessive lipophilicity increases the risk of hERG binding and phospholipidosis, or for antibacterial programs where Gram-negative outer membrane penetration requires balanced polarity, the intermediate logP provides a favorable starting point.

Regioisomer Comparator Studies for Fluorine Position-Effect SAR

Laboratories conducting systematic SAR studies on the effect of fluorine substitution patterns on benzamide biological activity or physicochemical properties should include 3,6-difluoro-2-methylbenzamide as a distinct regioisomer. When benchmarked against the 3,5-isomer (CAS 1323966-37-5) and 3,4-isomer (CAS 1806277-70-2), the 3,6-substitution pattern completes the matrix of fluorine positional combinations, enabling rigorous dissection of electronic, steric, and conformational contributions to target engagement [4]. This approach is particularly valuable given the established precedent that fluorine position on benzamides influences melting point behaviour, crystal packing, and intermolecular interactions independently of the substituent's chemical nature.

Quote Request

Request a Quote for 3,6-Difluoro-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.